molecular formula C19H17N3O3 B13207589 1-[4-(Benzyloxy)phenyl]-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid

1-[4-(Benzyloxy)phenyl]-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13207589
M. Wt: 335.4 g/mol
InChI Key: ZWHKVPYZMMJYCK-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-[4-(Benzyloxy)phenyl]-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the use of benzyloxyphenyl hydrazine and cyclopropyl isocyanide, followed by cyclization to form the triazole ring. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity.

Chemical Reactions Analysis

1-[4-(Benzyloxy)phenyl]-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Benzyloxy)phenyl]-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)phenyl]-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzyloxyphenyl group may enhance the compound’s binding affinity to its targets, while the cyclopropyl group can influence its overall stability and reactivity.

Comparison with Similar Compounds

1-[4-(Benzyloxy)phenyl]-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid can be compared with other triazole derivatives such as:

  • 1-[4-(Methoxy)phenyl]-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid
  • 1-[4-(Ethoxy)phenyl]-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid These compounds share similar structural features but differ in their substituents, which can influence their biological activities and chemical properties. The unique combination of the benzyloxyphenyl group and the cyclopropyl group in this compound makes it distinct and potentially more effective in certain applications.

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

5-cyclopropyl-1-(4-phenylmethoxyphenyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C19H17N3O3/c23-19(24)17-20-18(14-6-7-14)22(21-17)15-8-10-16(11-9-15)25-12-13-4-2-1-3-5-13/h1-5,8-11,14H,6-7,12H2,(H,23,24)

InChI Key

ZWHKVPYZMMJYCK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NN2C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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